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Compound of Interest

Compound Name: 5-Undecenal, (5E)-

Cat. No.: B15178642 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

unsaturated aldehyde, (5E)-5-Undecenal. Due to the limited availability of experimentally

verified public data for this specific compound, this guide presents a predictive analysis based

on the well-established principles of NMR, IR, and Mass Spectrometry for analogous chemical

structures. The information herein is intended to serve as a valuable reference for the

identification and characterization of (5E)-5-Undecenal in a research and development setting.

Chemical Structure and Properties
IUPAC Name: (5E)-5-Undecenal

Molecular Formula: C₁₁H₂₀O

Molecular Weight: 168.28 g/mol

Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for (5E)-5-Undecenal. These predictions are derived

from the analysis of similar long-chain unsaturated aldehydes and established spectroscopic

databases.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for (5E)-5-Undecenal (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.76 t 1H H-1 (Aldehyde)

~5.40 m 2H H-5, H-6 (Olefinic)

~2.42 dt 2H H-2

~2.05 m 2H H-4

~1.98 m 2H H-7

~1.63 p 2H H-3

~1.2-1.4 m 6H H-8, H-9, H-10

~0.88 t 3H H-11

Table 2: Predicted ¹³C NMR Data for (5E)-5-Undecenal (Solvent: CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~202.5 C-1 (Aldehyde Carbonyl)

~131.5 C-6 (Olefinic)

~129.0 C-5 (Olefinic)

~43.9 C-2

~32.5 C-7

~31.5 C-9

~29.1 C-8

~28.8 C-4

~22.6 C-10

~22.1 C-3

~14.1 C-11

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for (5E)-5-Undecenal

Wavenumber (cm⁻¹) Intensity Assignment

~2925, ~2855 Strong C-H Stretch (Alkyl)

~2720 Medium C-H Stretch (Aldehyde)

~1725 Strong C=O Stretch (Aldehyde)

~1655 Medium to Weak C=C Stretch (trans-alkene)

~965 Medium
C-H Bend (trans-alkene out-of-

plane)

Mass Spectrometry (MS)
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Table 4: Predicted Key Fragments in the Electron Ionization (EI) Mass Spectrum of (5E)-5-

Undecenal

m/z Ratio Predicted Identity of Fragment

168 [M]⁺ (Molecular Ion)

150 [M - H₂O]⁺

139 [M - C₂H₅]⁺

125 [M - C₃H₇]⁺

111 [M - C₄H₉]⁺

97 [C₇H₁₃]⁺ (Allylic cleavage)

83 [C₆H₁₁]⁺ (Allylic cleavage)

69 [C₅H₉]⁺

55 [C₄H₇]⁺

44 [CH₂=CHOH]⁺ (McLafferty rearrangement)

41 [C₃H₅]⁺

Experimental Protocols
The following sections outline generalized experimental protocols for obtaining the

spectroscopic data for a medium-chain unsaturated aldehyde like (5E)-5-Undecenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified (5E)-5-Undecenal in

0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)

as an internal standard. Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher)

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or

32) should be averaged to obtain a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument,

typically operating at 100 MHz for a 400 MHz ¹H system. A proton-decoupled sequence (e.g.,

zgpg30) should be used. A larger number of scans will be necessary to achieve an adequate

signal-to-noise ratio due to the low natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline corrections should be performed. For ¹H NMR, integrate the

signals to determine the relative number of protons. For both ¹H and ¹³C NMR, reference the

spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: As (5E)-5-Undecenal is expected to be a liquid at room temperature,

the spectrum can be obtained using a neat sample. Apply a thin film of the purified

compound between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

Data Acquisition: Record the infrared spectrum using a Fourier Transform Infrared (FT-IR)

spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹. An

average of 16 or 32 scans is usually sufficient to obtain a high-quality spectrum. A

background spectrum of the clean, empty salt plates should be recorded and subtracted

from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the purified (5E)-5-Undecenal into the

mass spectrometer. For a volatile compound like this, direct injection via a heated probe or,

more commonly, introduction through a gas chromatograph (GC-MS) is suitable.

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. This will cause

fragmentation of the molecule, providing a characteristic fragmentation pattern.

Mass Analysis: Analyze the resulting ions using a mass analyzer, such as a quadrupole or

time-of-flight (TOF) analyzer, to separate them based on their mass-to-charge (m/z) ratio.
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Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

Analyze the major fragment ions to deduce the structure of the molecule by interpreting the

fragmentation pathways (e.g., alpha-cleavage, McLafferty rearrangement).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a novel or synthesized compound like (5E)-5-Undecenal.

Spectroscopic Analysis Workflow for (5E)-5-Undecenal
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Caption: Workflow for the spectroscopic characterization of (5E)-5-Undecenal.
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To cite this document: BenchChem. [Spectroscopic Profile of (5E)-5-Undecenal: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15178642#spectroscopic-data-for-5e-5-undecenal-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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